molecular formula C7H13N B13461133 2-(Cyclopent-2-en-1-yl)ethanamine CAS No. 857353-42-5

2-(Cyclopent-2-en-1-yl)ethanamine

Cat. No.: B13461133
CAS No.: 857353-42-5
M. Wt: 111.18 g/mol
InChI Key: MBTOTUHFSJWIIZ-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-yl)ethanamine is an organic compound with the molecular formula C7H13N It is a derivative of cyclopentene, featuring an amine group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of cyclopentene with ethylamine under specific conditions. Another method includes the use of cyclopent-2-en-1-one derivatives, which can be synthesized through crossed aldol-condensation reactions involving aromatic aldehydes and aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various substituted amines, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-one: A related compound with a ketone group instead of an amine group.

    Cyclopent-2-enylacetic acid: Another similar compound with a carboxylic acid group.

Uniqueness

2-(Cyclopent-2-en-1-yl)ethanamine is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

857353-42-5

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylethanamine

InChI

InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6,8H2

InChI Key

MBTOTUHFSJWIIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCN

Origin of Product

United States

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